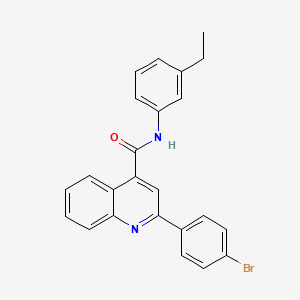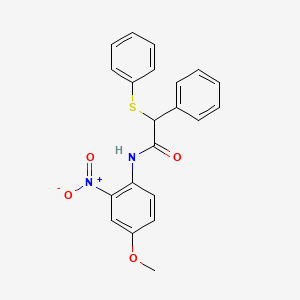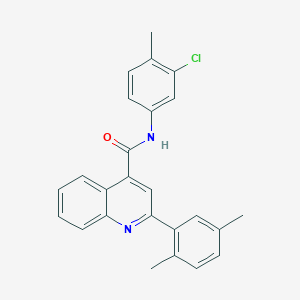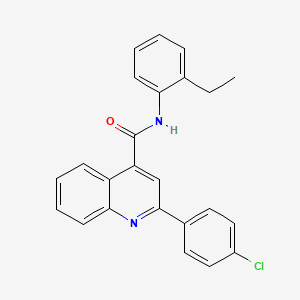
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone is a complex organic compound with the molecular formula C16H13BrF3N3O4 and a molecular weight of 448.199 g/mol . This compound is notable for its unique structure, which includes bromine, methoxy, nitro, and trifluoromethyl groups, making it a valuable molecule in various fields of scientific research.
Méthodes De Préparation
The synthesis of 5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone typically involves the reaction of 5-Bromo-2,4-dimethoxybenzaldehyde with 2-nitro-4-(trifluoromethyl)phenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Analyse Des Réactions Chimiques
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Applications De Recherche Scientifique
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The presence of functional groups like nitro and trifluoromethyl enhances its ability to interact with biological molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone can be compared with similar compounds such as:
2-Bromo-4,5-dimethoxybenzaldehyde: This compound has a similar structure but lacks the nitro and trifluoromethyl groups, resulting in different chemical and biological properties.
5-Bromo-2,4-dimethoxybenzaldehyde: This compound is a precursor in the synthesis of the target compound and shares some structural similarities.
Propriétés
Formule moléculaire |
C16H13BrF3N3O4 |
|---|---|
Poids moléculaire |
448.19 g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H13BrF3N3O4/c1-26-14-7-15(27-2)11(17)5-9(14)8-21-22-12-4-3-10(16(18,19)20)6-13(12)23(24)25/h3-8,22H,1-2H3/b21-8+ |
Clé InChI |
MQUIKVXLALRCCH-ODCIPOBUSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655445.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-methoxyphenyl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B11655451.png)

![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)furan-2-carboxamide](/img/structure/B11655458.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(2-methylphenoxy)phenyl]hexanamide](/img/structure/B11655461.png)
![[(5E)-5-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11655465.png)
![2-{[3-Cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655469.png)


![(5E)-5-[(4-methoxynaphthalen-1-yl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11655487.png)
![(5E)-1-(2,5-diethoxyphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11655498.png)
![(6Z)-2-ethyl-5-imino-6-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655518.png)
